Fluchloralin

説明

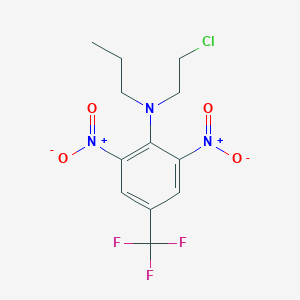

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFMIVVPXOGUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032614 | |

| Record name | Fluchloralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

30 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-5 mm Hg at 20 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow solid | |

CAS No. |

33245-39-5 | |

| Record name | Fluchloralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluchloralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033245395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluchloralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluchloralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCHLORALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98UIF19AH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic and Molecular Research

Mechanism of Herbicidal Action: Microtubule Assembly Inhibition

Microtubules are dynamic protein polymers that are crucial for various cellular functions, most notably cell division. researchgate.netucanr.eduslideshare.netnih.gov Fluchloralin disrupts these vital structures, thereby preventing proper cellular proliferation in susceptible plants. researchgate.netucanr.eduslideshare.net

The inhibitory action of this compound is initiated by its binding to tubulin, a protein that serves as the fundamental building block for microtubules. slideshare.netresearchgate.netslideshare.netresearchgate.netucanr.eduslideshare.netcambridge.orglsuagcenter.comoaepublish.comlumenlearning.com Specifically, dinitroaniline herbicides like this compound interact with tubulin dimers, particularly the alpha-tubulin subunit. researchgate.netresearchgate.netucanr.educambridge.orgoaepublish.comicontrolpollution.com This binding event prevents the polymerization of tubulin heterodimers into functional microtubules. slideshare.netslideshare.netresearchgate.netucanr.educambridge.orglsuagcenter.com Research indicates that the herbicide-tubulin complex inhibits the addition of new tubulin subunits at the growing end of the microtubule, while not affecting the disassembly at the other end, ultimately leading to the depletion of microtubules within the cell. ucanr.edulsuagcenter.com

The disruption of microtubule assembly by this compound directly impacts the processes of mitosis and cytokinesis. slideshare.netslideshare.netresearchgate.netucanr.eduslideshare.netcambridge.orglsuagcenter.comumanitoba.cacognitoedu.orgarizona.edu Microtubules form the mitotic spindle, a critical apparatus responsible for the segregation of chromosomes during cell division. ucanr.edunih.govcambridge.orglsuagcenter.comoaepublish.comlumenlearning.comcognitoedu.org In the presence of this compound, the spindle apparatus cannot properly form, preventing chromosomes from aligning at the metaphase plate and subsequently migrating to their respective poles. ucanr.edunih.govlsuagcenter.comlumenlearning.comcognitoedu.org This leads to an arrest of the cell cycle during mitosis. slideshare.netslideshare.netucanr.edunih.govcambridge.orglsuagcenter.comumanitoba.cacognitoedu.orgarizona.edu Furthermore, the normal formation of the cell wall, which is essential for the completion of cytokinesis (the physical division of the cytoplasm), is also impaired. ucanr.edulsuagcenter.comarizona.edu

The cellular disruptions caused by this compound manifest as distinct morphological and physiological abnormalities in susceptible plants. slideshare.netslideshare.net Dinitroaniline herbicides are primarily absorbed by the roots and emerging shoots of germinating seedlings. cambridge.orgorst.eduunl.edu Due to limited translocation within the plant, the herbicidal injury is predominantly observed in these actively growing meristematic regions. orst.edu

The inhibition of mitosis and cytokinesis by this compound results in the formation of irregular cell shapes and abnormal cell divisions. slideshare.netslideshare.net Affected cells may develop with more than the normal complement of chromosomes and often exhibit lobed nuclei. cambridge.orglsuagcenter.com Instead of their typical rectangular forms, cells can appear spherical and swollen. ucanr.educambridge.org The compromised microtubule function also leads to the formation of abnormal and irregularly shaped cell walls. lsuagcenter.com

A notable consequence of this compound's action is the development of thickened cell walls in affected plant cells. slideshare.netslideshare.net This phenomenon is attributed to the loss of microtubules, which are crucial for guiding the deposition of cell wall microfibrils. ucanr.edu The herbicide's interference with microtubule orientation leads to a disorganized, random deposition of these microfibrils, contributing to the observed thickening. ucanr.educambridge.org

One of the most prominent physiological effects of this compound is the arrested growth of roots and shoots. slideshare.netslideshare.net This is a characteristic symptom of herbicides that inhibit cell division. arizona.eduorst.edupurdue.edu Treated plants often appear stunted and may fail to emerge fully from the soil. arizona.eduorst.edu Root development is severely impaired, leading to short, thick roots with swollen tips. icontrolpollution.comarizona.edu In grasses, shoots may be short, thick, and exhibit a red or purple discoloration. arizona.eduorst.edu Broadleaf plants can show swollen and cracked hypocotyls. arizona.eduorst.edu Ultimately, the inability of the root system to properly develop leads to the death of the young plant. psu.edu

Environmental Fate and Dynamics Research

Dissipation and Persistence in Soil Systems

Fluchloralin's persistence in soil can range from 3 to 6 months, with a reported half-life of 76 days wikipedia.org. Its dissipation in field soil often follows a two-phase process, characterized by an initial rapid decline followed by a slower degradation phase researchgate.netcambridge.org.

The half-life of this compound in soil can vary depending on the soil type and environmental conditions. Reported half-life values for this compound in soil range from less than 32 to 120 days epa.gov. In a loamy soil compared to sandy loam soil, the persistence of pre-plant incorporated this compound was found to be longer, with half-life values ranging from 42.4 to 45.6 days in both soil types isws.org.in. Another study indicated half-life values between 2.3 to 3.7 weeks for the first phase of dissipation and 9.5 to 26.7 weeks for the second phase, based on a complex first-order regression model researchgate.netcambridge.org. In a clay loam soil (4% sand, 25% silt, 71% clay, 4.2% organic matter), the half-life was 52 days at field capacity moisture, but significantly reduced to 8 days when the soil was flooded nih.gov.

Table 1: Reported Half-Lives of this compound in Soil

| Soil Type/Condition | Half-Life (Days/Weeks) | Reference |

| General Soil | 76 days | wikipedia.org |

| Various Soil Types | <32 to 120 days | epa.gov |

| Loamy Soil | 42.4 - 45.6 days | isws.org.in |

| Sandy Loam Soil | 42.4 - 45.6 days | isws.org.in |

| Field Soil (Phase 1) | 2.3 - 3.7 weeks | researchgate.netcambridge.org |

| Field Soil (Phase 2) | 9.5 - 26.7 weeks | researchgate.netcambridge.org |

| Clay Loam (Field Capacity) | 52 days | nih.gov |

| Clay Loam (Flooded) | 8 days | nih.gov |

The persistence of this compound in soil is significantly influenced by various environmental factors, including soil moisture, organic matter content, and interactions with other chemicals.

This compound degrades at a faster rate in flooded anaerobic soil conditions compared to aerobic soil isws.org.innih.govdntb.gov.uacotton.orgthepharmajournal.com. Studies have shown that degradation proceeds more rapidly under warm, moist conditions than under cool, dry conditions dntb.gov.ua. In an aerobic and discontinuous anaerobic study using sewage inoculum, this compound produced degradation products in non-sterile sewage, suggesting a biological degradation mechanism nih.gov. The half-life of this compound in a clay loam soil was 52 days under soil moisture corresponding to field capacity (aerobic-like conditions), but only 8 days when the soil was flooded (anaerobic conditions), indicating faster degradation under anaerobic conditions nih.gov.

The amendment of soil with organic matter can enhance the degradation of this compound, particularly in flooded anaerobic soil isws.org.in. For instance, the incorporation of farmyard manure (FYM) at a rate of 10 t/ha was found to decrease herbicide persistence, resulting in lower half-lives for dinitroaniline herbicides, including this compound isws.org.in. Conversely, the half-life was higher in the absence of FYM isws.org.in. This suggests that organic matter can promote microbial activity which, in turn, accelerates the breakdown of the herbicide isws.org.in.

Research has investigated the potential interactions between this compound and soil fumigants. Studies evaluating the persistence of this compound in the presence and absence of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) found that DBCP did not significantly affect this compound persistence cambridge.org. Analysis by both gas chromatography and bioassay methods indicated that this compound dissipation was unaffected by DBCP cambridge.org.

Influence of Environmental Factors on Persistence

Degradation Pathways and Metabolite Identification in Environmental Matrices

This compound degradation in soil is primarily mediated by soil microorganisms nih.govdntb.gov.uanih.gov. Fungi are reported to be major organisms involved in the degradation of dinitroaniline herbicides dntb.gov.ua. In flooded anaerobic soil, dealkylated this compound, partially reduced this compound, and its cyclic product have been identified as major degradation products isws.org.in. The degradation process can involve various reactions such as hydrolysis, oxidation, reduction, and rearrangement nih.govgla.ac.uk. Sometimes, metabolites can be more persistent, mobile, or toxic than the parent herbicide, which can increase their environmental impact nih.gov.

Abiotic Degradation Processes, including Photolysis

This compound is susceptible to abiotic degradation, with photolysis being a significant pathway. The compound is sensitive to ultraviolet (UV) light herts.ac.uk and undergoes rapid photodegradation in water, with a reported half-life as short as half an hour uni.lu. Aqueous solutions of this compound exposed to natural sunlight demonstrated substantial degradation, with 84% degradation observed after 13 days and 97% after 48 days of exposure wikipedia.org.

In the atmosphere, vapor-phase this compound is degraded through reactions with photochemically produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 25 hours wikipedia.org. When applied to dry thin-layer soil plates and exposed to unfiltered solar radiation for 7 days, this compound degraded by 30.4% wikipedia.org. Chemical degradation, particularly through redox reactions, is also a common process for dinitroaniline compounds like this compound uni.lunih.gov. While some sources mention hydrolytic degradation, this compound is reported to be stable in aqueous solutions across a pH range of 5 to 9 wikipedia.orgnih.gov.

Biotic Degradation Processes

Biotic processes play a critical role in the environmental fate of this compound. The herbicide undergoes extensive metabolism in biological systems, including through plant enzymatic pathways nih.gov. Its degradation rate is notably influenced by soil conditions, with faster degradation observed under anaerobic (flooded) conditions compared to aerobic conditions wikipedia.orguni.lunih.gov. For instance, the half-life of this compound in a clay loam soil was 52 days at field capacity moisture, but this decreased significantly to 8 days when the soil was flooded, indicating accelerated degradation under anaerobic environments wikipedia.org.

Microbial Degradation in Soil

Microbial activity is a primary mechanism for the decomposition of this compound in soil made-in-china.com. Research demonstrates that this compound degrades considerably faster in aerobic loamy sand soil compared to sterile soil, suggesting a significant biological contribution to its breakdown wikipedia.org. The rate of microbial degradation is influenced by various soil properties, including pH, temperature, and moisture content made-in-china.com.

Several microbial organisms have been identified or implicated in the transformation of this compound and related dinitroaniline herbicides. Two common soil fungi, Aspergillus flavus Link and Fusarum solani (Mart.) Sacc., were found to transform this compound in pure culture fishersci.ca. These fungal strains were initially isolated from enrichment cultures designed for the degradation of pendimethalin, a structurally analogous herbicidal compound fishersci.ca. Additionally, the fungus Alternaria alternata has shown the capacity to degrade this compound, thereby reducing its toxicity chem960.com. While some studies suggest that this compound can adversely affect the growth of Trichoderma spp., other reports indicate no adverse effect on Trichoderma harzianum, highlighting variability in microbial responses to the herbicide uni.lu.

The efficiency of this compound's microbial degradation can be influenced by environmental factors. Degradation proceeds more rapidly under anaerobic conditions, such as those found in flooded soils wikipedia.orguni.lunih.gov. Furthermore, the addition of organic matter to flooded anaerobic soil has been shown to enhance the degradation of this compound nih.gov. Persistence of the herbicide is inversely related to soil temperature uni.lu, and generally, warm and moist conditions are conducive to increased microbial activity and, consequently, faster degradation made-in-china.com.

Identification of Degradation Products

The degradation of this compound yields a variety of metabolites through different pathways, including N-dealkylation, aliphatic hydroxylation, nitro reduction, and cyclization wikipedia.orgnih.gov. In loamy sand soil, identified degradation products include:

N-(2-chloroethyl)-2,6-dinitro-4-trifluoromethylaniline wikipedia.org

2,6-dinitro-4-trifluoromethylphenol wikipedia.org

2,6-dinitro-4-trifluoromethylaniline wikipedia.org

1,2-diamino-6-nitro-4-trifluoromethylbenzene wikipedia.org

1,2,3-triamino-5-trifluoromethylbenzene wikipedia.org

2,6-dinitro-N-(2-hydroxypropyl)-N-propyl-4-trifluoromethylaniline wikipedia.org

2,6-dinitro-N-propyl-4-trifluoromethylaniline wikipedia.org

From in vitro studies and plant metabolism (e.g., in soybean), other observed metabolites include the des-2-chloroethyl analog and di-dealkylated analogs resulting from N-dealkylation wikipedia.orgnih.gov. Aliphatic hydroxylation can lead to the formation of 2,6-dinitro-N-(n-propan-3-ol)-alpha,alpha,alpha-trifluoro-p-toluidine and its N-(n-propan-2-ol) analog wikipedia.orgnih.gov. Nitro reduction products such as 2-amino-6-nitro-alpha,alpha,alpha-trifluoro-p-toluidine have also been identified wikipedia.orgnih.gov. Cyclization reactions can form compounds like 2-ethyl-7-nitro-5-trifluoromethylbenzimidazole and 5-nitro-7-trifluoromethylquinoxaline wikipedia.orgnih.gov. Under anaerobic soil conditions, partially dealkylated this compound, partially reduced this compound, and its cyclized product were detected as major degradation products nih.gov. A photoproduct, 2,2'-azoxy-bis(alpha,alpha,alpha-trifluoro-6-nitro-p-toluidine), has also been reported from photodegradation studies nih.gov.

Mobility and Leaching Potential in Soil

This compound exhibits moderate to low mobility in soil, as indicated by its Koc values which typically range from 150 to 550 wikipedia.org. Adsorption coefficients (Kd) in various soils have been reported between 1.4 and 17.1, with a mean value of 8.1 wikipedia.org. The herbicide is strongly adsorbed by clay colloids and organic matter, which significantly influences its required herbicidal rate wikipedia.orgwikidata.org. Soil adsorption is more closely related to soil organic matter content than other physicochemical properties scitoys.com.

The mobility of this compound is generally classified as slightly mobile, which suggests a reduced risk of leaching into groundwater wikipedia.org. The GUS (Groundwater Ubiquity Score) leaching potential index for this compound is 1.36, further supporting its low leachability fishersci.com. Studies have shown that both unaged this compound and its aged residues are relatively immobile to slightly mobile in loamy sand and sandy soils herts.ac.uk. Diffusion of this compound in soil does not significantly change with variations in water content scitoys.comnih.gov. Over a 17-day period, this compound did not move more than 10 mm in Plano silt loam soil scitoys.comnih.gov.

However, it is important to note that while the parent compound generally shows low mobility, one of its degradates, 2,6-dinitro-4-trifluoromethylphenol, has been identified as highly mobile in loamy sand soil and mobile in sandy clay loam soil, posing a potential leaching concern for this specific metabolite herts.ac.uk. Factors influencing leaching include the water solubility of the herbicide, soil structure and texture, and the persistence of its adsorption to soil particles wikidata.org. Sandy soils, for example, tend to have a higher leaching potential compared to clayey soils nih.gov.

Uptake and Translocation in Plants

This compound is predominantly applied as a soil-incorporated herbicide, aligning with its mechanism of action against germinating weeds. Research indicates that foliar absorption of this compound by plants is minimal or negligible nih.gov. Instead, the primary route of uptake into plants is through the roots nih.gov.

Once absorbed by the root system, this compound exhibits acropetal translocation, meaning it moves upwards throughout the entire plant nih.gov. Studies have confirmed the presence of the parent compound and its metabolites in the foliage of cotton and soybean plants following root exposure, demonstrating its systemic movement within these plant species epa.gov. This root-mediated uptake and subsequent acropetal transport are integral to its herbicidal efficacy, as it allows the compound to reach target sites within the plant's developing tissues. While the pathways of uptake and translocation are well-established, detailed quantitative data on the specific rates of absorption or concentrations within various plant tissues over time for this compound are not extensively reported in the available literature.

Atmospheric Transport and Deposition

The atmospheric fate of this compound is influenced by its physicochemical properties, particularly its vapor pressure and water solubility. With a vapor pressure of 4.0 mPa at 20 °C, this compound is expected to exist in both vapor and particulate phases within the atmosphere nih.gov.

Volatilization from moist soil and water surfaces is considered an important environmental fate process for this compound, supported by an estimated Henry's Law constant of 1.5 × 10⁻⁵ atm·m³/mole nih.gov. This indicates a tendency for the compound to partition from water or moist soil into the air. Estimated volatilization half-lives are approximately 103 hours for a model river and 54 days for a model lake nih.gov. However, volatilization from dry soil surfaces is not anticipated to be a significant pathway due to its vapor pressure characteristics nih.gov.

Laboratory studies have provided insights into the vapor losses of this compound from soil under varying temperature conditions. For instance, vapor losses from Lakeland sand at 7% soil moisture increased with temperature, as detailed in the table below nih.gov:

Table 1: this compound Vapor Losses from Lakeland Sand (7% Soil Moisture)

| Temperature (°C) | Vapor Loss (%) |

| 30 | ~1 |

| 40 | ~2 |

| 50 | ~11 |

In the atmosphere, vapor-phase this compound undergoes degradation primarily through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life for this reaction in air of 25 hours nih.gov. Direct photolysis is also a likely degradation pathway in the atmosphere, as this compound absorbs light at wavelengths greater than 290 nm and has been observed to undergo photolysis in aqueous solutions when exposed to sunlight nih.gov.

Particulate-phase this compound is subsequently removed from the atmosphere through both wet and dry deposition processes nih.gov. Wet deposition involves the scavenging of airborne particles by precipitation (e.g., rain, snow), while dry deposition refers to the direct settling of particles onto surfaces internetgeography.netlumenlearning.comcolorado.edu. Notably, studies have indicated that flooding of soil can significantly increase the dissipation rate of this compound, but this effect is not attributed to increased volatilization. Conversely, volatilization of this compound from certain soil types, such as Bosket sandy loam, was found to be reduced under flooded conditions compared to soil at field capacity moisture cambridge.org.

Ecotoxicological Research

Impact on Non-Target Organisms in Terrestrial Ecosystems

The application of herbicides, including fluchloralin, can disturb the delicate biological equilibrium within soil ecosystems. ijcmas.com Research into these impacts focuses on understanding how such chemicals affect the diverse array of living organisms in the soil, which are vital for nutrient cycling, organic matter decomposition, and maintaining soil structure. zenodo.orgisws.org.in

Soil Microflora and Microbial Community Dynamics

Soil microorganisms, encompassing bacteria, fungi, and actinomycetes, play critical roles in soil health and fertility. zenodo.orgisws.org.in Herbicides can influence the population dynamics and activities of these microbial communities. The effects of herbicides on soil microflora are often temporary, with microbial populations demonstrating a capacity for recovery over time. ijcmas.comresearchgate.net The specific impact can vary depending on factors such as soil type, experimental conditions, the herbicide , its concentration, and the sensitivity of different non-target species or strains. zenodo.org

Studies have indicated that the application of this compound can lead to a suppression of the total microbial population in soil. isws.org.inresearchgate.netscispace.com However, this suppressive effect is often transient, with a gradual build-up and recovery of the microbial population as time progresses. ijcmas.comresearchgate.net For instance, some research observed that while total bacterial populations were checked for a period (e.g., up to seven days), fungal and actinomycete populations might be affected for a slightly longer duration (e.g., up to fifteen days) following this compound application. isws.org.in The simultaneous incorporation of Farm Yard Manure (FYM) has been shown to mitigate these suppressive effects and support the proliferation of microbial populations. isws.org.in

This compound's influence extends to specific groups within the soil microbial community:

Bacteria: Initial applications of this compound can lead to a decline in bacterial populations. isws.org.inresearchgate.net However, some studies have also reported a stimulation of bacterial populations, with counts remaining higher in herbicide-treated soils until the end of the experiment in certain contexts. researchgate.net Generally, any initial adverse effects on bacterial populations tend to reduce gradually with the passage of time, leading to recovery. ijcmas.comresearchgate.net

Fungi: Similar to bacteria, fungal populations may initially decrease following this compound application. isws.org.inresearchgate.net Conversely, some observations suggest a positive influence on fungal colonies or an initial increase in fungal populations. researchgate.netresearchgate.net Over time, fungal populations also tend to recover to their original numbers. ijcmas.comresearchgate.net

Actinomycetes: The population of actinomycetes can also experience a decline due to this compound application. isws.org.inresearchgate.net However, like other microbial groups, their populations typically multiply and recover to their initial levels after a certain period. ijcmas.com

An initial stimulation in dehydrogenase activity has been reported following this compound application. zenodo.org

Other studies indicate an increase in dehydrogenase activity just after application, with a peak observed around the fourth day, followed by a rapid drop in subsequent weeks. researchgate.net

In some cases, a general suppression of dehydrogenase activity has been observed in herbicide-treated plots, attributed to the potential lethal action of herbicides on soil microorganisms. isws.org.in However, this suppression is often temporary, with activity recovering as the herbicides degrade. ijcmas.com

Due to the qualitative nature of the available data, a numerical data table for dehydrogenase activity cannot be generated at this time.

Phosphatase activity is an important enzyme activity in soil, responsible for transforming organic phosphorus compounds into inorganic forms that are available for microbial uptake and plant nutrition. zenodo.orgmdpi.com It serves as a viable indicator of changes in soil caused by herbicide application. scielo.org.zamdpi.com Studies have generally reported an increase in phosphatase activity following the application of this compound. zenodo.orgresearchgate.netejpau.media.pl

Due to the qualitative nature of the available data, a numerical data table for phosphatase activity cannot be generated at this time.

Alterations in Soil Biochemical Indices and Enzyme Activities

Soil Fauna (e.g., nematodes, earthworms)

This compound's effects on soil macrofauna, such as nematodes and earthworms, are important indicators of soil health.

The application of this compound at field rates to soybean has been shown to increase the soil nematode population in deep alluvial soil. agriculturejournals.czird.fr Specifically, this compound markedly increased the numbers of Tylenchorhynchus spp., particularly towards the end of the growing season. agriculturejournals.cz The observed effects on nematodes can vary depending on the specific nematode species and the crop growth stages. agriculturejournals.czird.fr

While herbicides in general are recognized as potentially harmful to soil biota, including earthworms, and can lead to a reduction in sensitive populations, specific detailed research findings on the direct impact of this compound on earthworm populations or biomass are limited in the available literature. General reviews suggest that the effects of herbicides on earthworms can be contradictory, with outcomes influenced by factors like soil characteristics (pH, texture, organic matter content), herbicide persistence, and exposure time. geneticliteracyproject.org

Non-Target Plant Species

The influence of this compound extends to non-target plant species, affecting their physiological processes and growth.

This compound can induce physiological and growth responses in non-target plants, often manifesting as phytotoxicity at higher concentrations. For instance, the highest dose of this compound has been reported to have a phytotoxic effect on Indian mustard crops. Generally, herbicides like this compound can alter plant growth, physiology, and metabolism, leading to phytotoxic outcomes. Certain crops are particularly sensitive to this compound, including beets, sorghum, spinach, and oats. isws.org.in Furthermore, this compound herbicide treatment has been shown to considerably decrease the total free amino acid content in peanut plants.

The continuous and widespread use of herbicides, including this compound, contributes to shifts in weed populations and can drive the evolution of herbicide resistance. Regular application of any weed control method, whether chemical or mechanical, can lead to changes in the weed population, favoring species that are more challenging to eradicate or those that have developed resistance. This dynamic necessitates ongoing research into effective weed management strategies that consider the long-term implications of herbicide use on weed flora.

Impact on Non-Target Organisms in Aquatic Ecosystems

The contamination of aquatic environments by herbicides is a significant environmental concern, primarily due to runoff, leaching from agricultural areas, and direct application. Pesticides can have unintended toxic effects on non-target aquatic species, with impacts varying significantly by chemical properties and species sensitivity. Such effects can include reduced growth rates, inhibited development, and compromised immunity in exposed aquatic organisms.

In specific research investigating chemical contaminants in shellfish (kaimoana) from Kawhia and Aotea Harbours, this compound was analyzed, and its presence was consistently found to be below the detection limit of 0.010. This particular study found no evidence that this compound was responsible for mass mortality of shellfish in these harbors.

Data Tables

Based on the detailed research findings available in the provided text, there is insufficient quantitative data specific to this compound's impact on urease activity, nitrogen cycling microorganisms (beyond qualitative descriptions), soil fauna populations (beyond general observations for nematodes), or non-target plant physiological responses to construct interactive data tables. The available information primarily describes qualitative effects or lists sensitive species.

Toxicological Research on Non Target Organisms

Mammalian Toxicology

Fluchloralin, a dinitroaniline derivative herbicide, has been investigated for its toxicological effects on mammalian cells, revealing significant cytotoxic and genotoxic properties icontrolpollution.comnih.gov. While the acute oral LD50 values in mammals suggest relatively low toxicity, in vitro studies have demonstrated its capacity to induce cellular damage and genetic alterations icontrolpollution.comnih.gov.

Cytotoxicity in Cultured Mammalian Cells

Research indicates that this compound exhibits cytotoxicity in cultured mammalian cells. Exposure of cultured mammalian cells to this compound for 72 hours resulted in a 50% loss of cell viability nih.govresearchgate.net. Furthermore, even short-term exposure (6 hours) to this compound led to a 30-50% inhibition of DNA synthesis in cultured Chinese Hamster Ovary (CHO) cells icontrolpollution.comnih.gov. This inhibition of DNA synthesis is a characteristic effect observed with various herbicidal chemicals and can be associated with the inhibition of cell division icontrolpollution.com.

Table 1: Cytotoxic Effects of this compound on Cultured Mammalian Cells

| Cell Type | Exposure Duration | Effect on Viability | Effect on DNA Synthesis |

|---|---|---|---|

| Mammalian Cells | 72 hours | 50% loss of viability | Not specified |

| CHO Cells | 6 hours | Not specified | 30-50% inhibition |

Genotoxicity in Mammalian Cells and Human Lymphocytes

This compound has been shown to induce genotoxic effects in both mammalian cells and human lymphocytes icontrolpollution.comnih.govnih.gov. These effects include chromosomal aberrations, micronucleus formation, and sister chromatid exchange icontrolpollution.comnih.govnih.gov.

Chromosomal Aberrations

Studies have demonstrated that this compound can induce chromosomal aberrations (CAs) in cultured mammalian cells and human lymphocytes. Treatment of cultured mammalian cells for 8-12 hours with this compound resulted in a significant increase in the frequency of metaphase cells exhibiting chromosomal damage nih.govresearchgate.net. In human lymphocytes, exposure to this compound at concentrations of 2.5, 5.0, and 10.0 micrograms/ml for 24 and 48 hours led to a significant dose-dependent increase in chromatid-type aberrations nih.gov. Multiple aberrations were also observed at all tested concentrations after 48 hours of treatment nih.gov.

Table 2: Chromosomal Aberrations Induced by this compound

| Cell Type | Concentration (µg/ml) | Exposure Duration (hours) | Observed Effect |

|---|---|---|---|

| Mammalian Cells | Not specified | 8-12 | Significant increase in chromosomal damage |

| Human Lymphocytes | 2.5, 5.0, 10.0 | 24, 48 | Significant dose-dependent increase in chromatid-type aberrations; multiple aberrations at 48h |

Micronucleus Induction

This compound has been reported to induce micronucleus formation in cultured human lymphocytes and CHO cells icontrolpollution.comnih.gov. In human lymphocytes, while lower concentrations (2.5 to 10.0 micrograms/ml) did not show a significantly different frequency of micronucleus induction, higher concentrations (20, 40, and 50 micrograms/ml) resulted in a significant dose-dependent increase in the number of micronucleated cells nih.gov. Micronuclei are extra-nuclear bodies containing damaged chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division frontiersin.org.

Table 3: Micronucleus Induction by this compound

| Cell Type | Concentration (µg/ml) | Observed Effect |

|---|---|---|

| Human Lymphocytes | 2.5-10.0 | No significant difference |

| Human Lymphocytes | 20, 40, 50 | Significant dose-dependent increase in micronucleated cells |

| CHO Cells | Not specified | Micronucleus formation |

Sister Chromatid Exchange

This compound has been shown to induce sister chromatid exchange (SCE) in cultured mammalian cells, including CHO cells, and human lymphocytes icontrolpollution.comnih.govresearchgate.net. At higher concentrations, the herbicide led to an increase in the frequency of sister chromatid exchange nih.govresearchgate.net. SCEs are reciprocal DNA interchanges between homologous loci of sister chromatids during the replication process, and an increase in their frequency indicates elevated recombination activity and potential genome instability thoracrespract.orgbiorxiv.org.

Table 4: Sister Chromatid Exchange Induced by this compound

| Cell Type | Concentration | Observed Effect |

|---|---|---|

| Mammalian Cells | Higher concentrations | Increased frequency of sister chromatid exchange |

| CHO Cells | Not specified | Significant frequencies of SCE |

Induction of Apoptosis and Cell Death Mechanisms

This compound is known to induce apoptosis in mammalian cells nih.govdntb.gov.ua. Apoptosis, a form of programmed cell death, is a physiological response crucial for development and tissue homeostasis scientificarchives.com. Studies have indicated that this compound's ability to induce apoptosis is linked to its effects on DNA synthesis nih.gov. Agarose gel electrophoresis of DNA from herbicide-treated cells and cytochemical staining have confirmed the induction of apoptosis by this compound nih.gov. This suggests that the compound triggers a regulated cell death pathway in response to cellular damage, potentially initiated by its inhibitory effect on DNA synthesis icontrolpollution.comnih.gov.

Metabolism and Detoxification in Biological Systems

Plant Metabolism of Fluchloralin

The metabolism of this compound in plants is a key determinant of its selective herbicidal activity. Tolerant crops are typically able to detoxify the compound more rapidly than susceptible weed species. This process involves a series of enzymatic reactions that transform the parent molecule into less toxic, more water-soluble compounds that can be sequestered within the plant cell.

In plants, the metabolism of xenobiotics like herbicides generally occurs in three phases. nih.govucanr.edu Phase I involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. ucanr.edu Phase II consists of the conjugation of these modified compounds with endogenous molecules such as sugars, amino acids, or glutathione (B108866). nih.gov Phase III involves the transport and sequestration of these conjugates into vacuoles or their incorporation into cell wall components. nih.gov

For dinitroaniline herbicides like this compound, metabolism can involve several reactions, including N-dealkylation, reduction of the nitro groups, and oxidation of the trifluoromethyl group. dntb.gov.ua Studies in soybean roots have shown that this compound is rapidly converted into numerous chloroform-soluble and water-soluble metabolites, in addition to forming a significant amount of methanol-insoluble residue. acs.org The complexity of the metabolic profile is high, with no single metabolite accounting for a large percentage of the total absorbed herbicide. acs.org This indicates a multifaceted and efficient detoxification system in tolerant plants. acs.org

Four chloroform-soluble metabolites have been characterized from soybean root systems, demonstrating the plant's capacity to structurally alter the parent compound. acs.org The primary metabolic reactions are catalyzed by a range of enzymes, with Cytochrome P450 monooxygenases playing a crucial role in the initial oxidative attacks (Phase I). nih.govresearchgate.net

The selectivity of this compound is largely attributed to differential rates of metabolism between crop and weed species. acs.org Tolerant crops, such as soybeans, possess a greater capacity to rapidly metabolize this compound into non-toxic derivatives compared to susceptible species like corn. acs.orgscielo.br

Research comparing the metabolic fate of this compound in soybean and corn roots revealed that soybean roots metabolized the herbicide at a significantly higher rate. acs.org This rapid detoxification prevents the herbicide from reaching and accumulating at its site of action—the tubulin proteins—at phytotoxic concentrations. dntb.gov.uaacs.org Consequently, the disruption of microtubule formation and cell division is minimized in soybeans, allowing for normal growth. In contrast, the slower metabolism in susceptible plants leads to the arrest of mitosis and eventual cell death. dntb.gov.ua Field studies have confirmed that different soybean cultivars can exhibit varying levels of tolerance to this compound, which may be linked to genetic differences in their metabolic enzyme activity. cambridge.org

| Feature | Tolerant Species (e.g., Soybean) | Susceptible Species (e.g., Corn, Weeds) |

| Metabolism Rate | High / Rapid acs.org | Low / Slow acs.org |

| Enzyme Activity | Elevated levels of detoxifying enzymes (e.g., P450s, GSTs). | Lower levels or less efficient detoxifying enzymes. |

| Metabolite Profile | Rapid formation of multiple water-soluble and bound residues. acs.org | Slow conversion, with parent compound persisting longer. |

| Physiological Outcome | Plant recovers from initial stress and grows normally. scielo.br | Inhibition of root and shoot growth, leading to plant death. dntb.gov.ua |

| Selectivity Basis | Efficient metabolic detoxification. acs.org | Insufficient detoxification capacity. |

Microbial Metabolism and Biotransformation

In the soil environment, microorganisms are the primary drivers of this compound degradation. nih.govucanr.edu The rate and pathway of microbial biotransformation are influenced by soil type, moisture, aeration, and the composition of the microbial community. ucanr.eduk-state.edu Fungi, in particular, have been identified as major organisms involved in the breakdown of dinitroaniline herbicides. nih.gov

Microbial degradation involves a suite of enzymatic reactions, including hydrolysis, oxidation, reduction, and dealkylation, which transform this compound into various metabolites. ucanr.edu Under anaerobic or flooded soil conditions, degradation is often accelerated, leading to the formation of products such as dealkylated and partially reduced this compound.

While the term "hepatic" refers specifically to the liver in vertebrates, the underlying enzymatic systems, particularly microsomal enzymes, have analogous counterparts in various organisms, including filamentous fungi. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum which contain a high concentration of metabolic enzymes, most notably the cytochrome P450 monooxygenases. nih.gov In the context of xenobiotic metabolism, these enzyme systems are responsible for the Phase I reactions that begin the detoxification process.

In fungi, these microsomal enzyme systems are crucial for breaking down complex organic compounds, including chlorinated pesticides. nih.gov They catalyze oxidative reactions that increase the polarity of a substrate like this compound, making it more susceptible to further degradation or conjugation. Although direct studies on this compound metabolism by fungal microsomes are limited, the well-documented role of these pathways in degrading other recalcitrant molecules suggests they are a key component of this compound's environmental biotransformation. nih.gov

Cytochrome P450 monooxygenases (CYPs) are a vast and versatile superfamily of enzymes found in virtually all domains of life. They are central to the metabolism of a wide array of foreign compounds (xenobiotics), including herbicides. nih.govfrontiersin.org In both plants and microorganisms, CYPs are key Phase I enzymes that catalyze oxidative reactions such as hydroxylation and dealkylation. frontiersin.orgnih.gov

The action of CYPs is critical for herbicide detoxification. mdpi.com For dinitroaniline herbicides, enhanced metabolism via P450 enzymes has been identified as a mechanism of resistance in some weed species. nih.gov Microbial CYPs also contribute to the environmental degradation of pesticides. nih.gov These enzymes can initiate the breakdown of the this compound molecule, for instance, by hydroxylating the alkyl side chains or the aromatic ring. This initial step is often rate-limiting and essential for the complete mineralization of the herbicide in the environment. nih.govfrontiersin.org

| Enzyme Family | Organism Type | Role in this compound Metabolism | Typical Reactions Catalyzed |

| Cytochrome P450 (CYP) | Plants, Microbes | Phase I metabolism, detoxification, resistance. nih.govnih.gov | Oxidation, Hydroxylation, N-dealkylation. frontiersin.orgnih.gov |

| Glutathione S-Transferase (GST) | Plants, Microbes | Phase II metabolism, conjugation, detoxification. nih.govacs.org | Conjugation with glutathione. nih.gov |

| Peroxidases / Laccases | Fungi | Extracellular degradation of complex organics. nih.govnih.gov | Oxidative breakdown. nih.gov |

Following the initial modifications by Phase I enzymes, the resulting metabolites are often conjugated with endogenous molecules in Phase II of detoxification. One of the most important conjugation pathways involves the enzyme family Glutathione S-transferases (GSTs). nih.govnih.gov GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, which includes many herbicide metabolites. acs.orgdur.ac.uk

Advanced Analytical Methodologies and Research Techniques

Chromatographic Techniques for Residue Analysis

Chromatographic techniques are widely employed for the separation, identification, and quantification of fluchloralin and its metabolites in complex matrices.

Gas Chromatography (GC) is a well-established technique for the detection of this compound residues. Residues are typically detected using either Electron Capture Detection (ECD) or Nitrogen-Specific Coulson Electrolytic Conductivity Detection nih.gov.

Sensitivity and Detection Limits: GC methods offer high sensitivity for this compound analysis across various matrices. The limit of sensitivity for residues in water is reported as 1 part per billion (ppb), in soil as 10 ppb, and in plant material as 10-50 ppb nih.gov. For instance, EPA Method 646, designed for dinitro aromatic pesticides in wastewater, specifies an estimated detection limit for this compound of 0.0005 µg/L nih.gov.

Applications and Findings: GC is utilized for the determination of this compound residues and its metabolites in samples such as cotton and soybean foliage, seeds, grains, and soil, often employing 10% 3N hydrogen chloride in methanol (B129727) for extraction nih.govnih.gov. Recovery rates obtained by the EPA for this compound added to soybean samples were 84% and 76% at the 0.05 ppm level, and 72% and 74% at the 0.1 ppm level, demonstrating good analytical performance nih.gov. In studies evaluating this compound persistence, GC has been used to assay soil samples, with reported half-life values ranging from 2.3 to 3.7 weeks for an initial rapid dissipation phase and 9.5 to 26.7 weeks for a slower degradation phase cambridge.orgcambridge.org. GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) is also used for high-throughput multiresidue pesticide analysis, offering excellent sensitivity with detection limits typically below 10 ppb restek.comthermofisher.com. This technique requires reliable chromatographic separation for compounds sharing ion transitions that cannot be distinguished solely by the MS/MS detector restek.com. This compound has been included in multiresidue methods for cereals validated with GC-MS/MS, achieving a limit of quantification (LOQ) of 0.002 mg/kg eurl-pesticides.eu.

Table 1: this compound Detection Limits by GC

| Matrix | Detection Limit (Sensitivity) | Reference |

| Water | 1 ppb | nih.gov |

| Soil | 10 ppb | nih.gov |

| Plant Material | 10-50 ppb | nih.gov |

| Wastewater | 0.0005 µg/L (EPA Method 646) | nih.gov |

| Onion | 0.01 µg/g (LOQ) | researchgate.net |

Table 2: this compound Recovery Rates in Soybean by GC

| Spiking Level (ppm) | Recovery (%) | Reference |

| 0.05 | 84, 76 | nih.gov |

| 0.1 | 72, 74 | nih.gov |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of this compound and other multiclass pesticides and their metabolites, particularly in complex matrices such as food and environmental samples nih.govresearchgate.net. This method offers high sensitivity and selectivity due to the combination of chromatographic separation and specific mass spectrometric detection.

Methodology and Performance: Sample preparation for LC-MS/MS often involves acetonitrile (B52724) extraction followed by purification using dispersive solid phase extraction (dSPE) with materials like primary secondary amine (PSA) and graphitized carbon black (GCB) nih.gov. The detection and quantification are typically performed using Multiple Reaction Monitoring (MRM) mode, where a minimum of two different ions (precursor and product ions) are monitored for each analyte for both quantification and confirmation, enhancing confidence in detection, especially in challenging matrices nih.govsciex.com.

Detection Limits and Applications: LC-MS/MS methods have demonstrated low detection limits for various pesticides. For multiclass pesticides in Capsicum and tomato, the limit of detection (LOD) ranged from 0.19 to 10.91 µg·kg⁻¹ and 0.10 to 9.55 µg·kg⁻¹, respectively, with corresponding limits of quantification (LOQ) nih.gov. For acid herbicides in water, LC-MS/MS methods have achieved instrumental precision below 3.4% relative standard deviation (R.S.D.) and sensitivity ranging from 2 to 4 pg on-column, with a method LOD of 0.003 µg/L researchgate.net.

Table 3: LC-MS/MS Performance for Multiclass Pesticides

| Matrix | LOD Range (µg·kg⁻¹) | LOQ Range (µg·kg⁻¹) | Reference |

| Capsicum | 0.19 – 10.91 | 0.63 – 36.34 | nih.gov |

| Tomato | 0.10 – 9.55 | 0.35 – 33.43 | nih.gov |

Table 4: LC-MS/MS Performance for Acid Herbicides in Water

| Parameter | Value | Reference |

| Instrumental Precision | < 3.4% R.S.D. | researchgate.net |

| Sensitivity | 2-4 pg on-column | researchgate.net |

| Method LOD | 0.003 µg/L | researchgate.net |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer sensitive and cost-effective alternatives for the detection and quantification of electroactive compounds like this compound.

Direct Current (DC) polarography and Differential Pulse Polarography (DPP) have been employed to study the electrochemical reduction behavior of this compound dokumen.pubresearchgate.netresearchgate.netresearchgate.net. The electrochemical reduction of this compound is characterized by a single, well-defined, irreversible, and diffusion-controlled cathodic wave/peak dokumen.pubresearchgate.net. This process involves an 8-electron transfer, attributed to the simultaneous reduction of the two nitro groups present in this compound to their corresponding dihydroxylamine forms dokumen.pubresearchgate.net.

Performance and Applications: DPP offers significantly improved detection limits compared to normal polarography, achieving a 100 to 1000-fold enhancement due to the effective subtraction of the capacitive current wikipedia.org. Studies have shown that DPP can determine this compound in various matrices, including formulations, grains, soils, and spiked water samples researchgate.net. The electrochemical reduction of this compound has been studied in 25% N,N-dimethylformamide across a pH range of 3.0 to 8.0, demonstrating its applicability for analysis in drinking water samples dokumen.pub. A detection limit of 1.5 × 10⁻⁸ M has been reported for this compound using differential pulse polarography researchgate.net.

Voltammetric techniques, including Cyclic Voltammetry (CV) and pulse voltammetric methods like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), are frequently used for the electroanalysis of pesticides with electroactive functional groups scispace.com. Cyclic Voltammetry is particularly useful for initial investigations into the electrochemical behavior of redox systems scispace.com.

Electrochemical Behavior of this compound: In cyclic voltammetric experiments, the electrochemical behavior of this compound has been studied across a wide pH range. A small anodic peak has been observed in the reverse scan at higher pH values (pH ≥ 10), which is likely attributed to the formation of a nitroso compound, whose function at the electrode surface may be responsible for this peak researchgate.net. This suggests a complex reduction mechanism involving intermediate species. Pulse voltammetric techniques are specifically designed for measuring very low levels of pesticides in environmental samples, especially when coupled with modified electrodes scispace.com.

Omics-Based Technologies in Bioremediation Research

Omics-based technologies, including genomics, metagenomics, proteomics, and metabolomics, represent advanced approaches for a comprehensive understanding of biological systems at molecular levels frontiersin.orgumyu.edu.ngnih.govresearchgate.net. In bioremediation research, these techniques are crucial for identifying novel microbes and enzymes capable of degrading contaminants, elucidating metabolic pathways, and optimizing bioremediation strategies frontiersin.orgumyu.edu.ngnih.govresearchgate.net.

Microbial degradation is a known pathway for the dissipation of dinitroaniline herbicides, the chemical class to which this compound belongs, in the soil environment nih.gov. The persistence of these herbicide residues can significantly impact the diversity and growth of soil microbial communities nih.gov. Therefore, omics technologies hold substantial potential for investigating the microbial degradation of this compound.

Genomics can identify genes encoding enzymes involved in this compound degradation, while metagenomics can characterize the entire microbial community's metabolic potential in contaminated sites frontiersin.orgumyu.edu.ngnih.govresearchgate.net. Proteomics can reveal the specific proteins and enzymes expressed during degradation, and metabolomics can track the intermediate metabolites formed during the breakdown process, providing insights into the complete degradation pathways frontiersin.orgumyu.edu.ngnih.govresearchgate.net. Although omics technologies are increasingly applied to study the biodegradation of various pesticides and organic pollutants, specific detailed research findings directly applying these "omics" approaches to the bioremediation of this compound were not predominantly found in the provided search results. Nonetheless, the principles and applications of omics in general bioremediation research are highly relevant for future investigations into this compound's environmental fate and microbial interactions.

Herbicide Resistance Research

Mechanisms of Fluchloralin Resistance in Weeds

Herbicide resistance mechanisms are broadly categorized into two main types: target-site based resistance (TSR) and non-target-site based resistance (NTSR). teagasc.iecroplife.org.aunih.gov

Target-Site Resistance (TSR): This mechanism involves a genetic alteration in the plant's target protein, which is the specific site where the herbicide binds to exert its effect. For this compound, whose mode of action is the inhibition of microtubule formation, TSR would involve a change in the structure of the proteins responsible for microtubule assembly. This modification prevents the herbicide from binding effectively, thereby allowing the biochemical pathway to continue unimpeded. wikipedia.orgherts.ac.ukteagasc.iecroplife.org.au

Non-Target-Site Resistance (NTSR): NTSR mechanisms enable weeds to survive herbicide application by reducing the amount of active herbicide that reaches the target site. This can occur through various processes, such as enhanced metabolism (detoxification) of the herbicide, reduced herbicide uptake, or altered translocation within the plant. teagasc.iecroplife.org.au A common NTSR mechanism involves increased herbicide metabolism by enzymes like cytochrome P450 monooxygenases. teagasc.ieucanr.eduuppersouthplatte.org For instance, rigid ryegrass (Lolium rigidum), a weed known to develop resistance to dinitroaniline herbicides like this compound, has exhibited multiple resistance through mechanisms including changes to herbicide sites of action and detoxification by cytochrome P450 mixed-function oxidases. ucanr.edu

Weed populations can also develop cross-resistance, where resistance to one herbicide confers resistance to other herbicides that share the same mode of action or target site. Furthermore, multiple resistance can occur when a weed population develops resistance to herbicides with different modes of action. teagasc.ieucanr.edu

Environmental and Agronomic Factors Influencing Resistance Development

Several environmental and agronomic factors contribute to the evolution and spread of herbicide resistance in weed populations. These factors primarily influence the selection pressure exerted by herbicides on weed populations. croplife.org.aufao.orggrdc.com.au

Selection Intensity: The degree to which a herbicide kills susceptible weeds directly impacts the selection pressure. Highly efficacious herbicides, when used persistently, exert strong selection pressure, leading to a faster increase in resistant individuals. croplife.org.augrdc.com.au Sub-optimal herbicide rates can also contribute to resistance by allowing individuals with weaker resistance mechanisms to survive and reproduce. grdc.com.au

Frequency of Herbicide Use: Continuous and repeated application of herbicides with the same mode of action over consecutive years significantly increases the risk and rate of resistance development. teagasc.iecroplife.org.aumdpi.comresearchgate.net

Initial Frequency of Resistance Genes: Resistance genes are naturally present at low frequencies in wild weed populations. The higher the initial frequency of these genes in an untreated population, the more quickly resistance will manifest under selection pressure. croplife.org.aufao.orggrdc.com.au

Weed Biology and Density: Weed species that produce large numbers of seeds and have a short seed bank life in the soil tend to evolve resistance faster than species with longer seed bank lives. Larger weed populations also increase the likelihood of naturally occurring resistant individuals being present. teagasc.iecroplife.org.augrdc.com.au

Soil characteristics play a crucial role in the efficacy and persistence of soil-applied herbicides like this compound, thereby indirectly influencing resistance development by affecting herbicide availability. msu.eduwur.nlnih.gov

Soil Organic Matter: The content of organic matter in soil is inversely related to herbicide performance. Soils rich in organic matter or clay tend to be more adsorptive, binding herbicides and making them less available for uptake by weeds. msu.eduwur.nl Consequently, higher organic matter content often necessitates higher herbicide rates to achieve adequate weed control, which can impact selection pressure. msu.edu

Soil pH: Soil pH influences the activity, persistence, and availability of soil-applied herbicides. Some herbicides exhibit greater persistence or availability at specific pH ranges. msu.eduwur.nlusda.gov Soil pH also affects microbial activity, which is vital for the degradation of organic matter and herbicides in the soil. usda.gov

Soil Texture: Soil texture influences soil permeability and the adsorption of herbicides. Coarse, sandy soils, typically having lower organic matter content, are less adsorptive and more prone to herbicide leaching. In contrast, clay soils are generally more adsorptive. msu.eduusda.gov The degree of adsorption affects how readily the herbicide is available to target weeds. msu.edu

Tillage practices significantly impact the soil environment and, consequently, weed populations and the development of herbicide resistance. illinois.eduusda.gov

Reduced Tillage and No-Tillage Systems: While beneficial for soil conservation, reduced tillage and no-tillage systems can increase selection pressure for herbicide resistance, especially if there is an over-reliance on herbicides with selective modes of action. researchgate.netusda.gov These systems, often characterized by intensive and continuous herbicide use with the same mode of action, are frequently associated with the evolution of herbicide resistance. fao.org

Conventional Tillage: Mechanical tillage, such as plowing, disking, or cultivation, was historically a primary method of weed control before the widespread adoption of herbicides. Tillage can control weeds by uprooting them, exposing their roots to drying, or burying weed seeds deep in the soil, preventing germination or emergence. usda.govtnau.ac.in

Integration with Tillage: Integrating tillage practices with crop and herbicide rotation is a critical strategy to delay or prevent the evolution of herbicide resistance. usda.gov

Regulatory Science and Risk Assessment Research

Regulatory Status and Obsolete Designations

Fluchloralin's regulatory journey reflects a shift in pesticide management. In the United States, this compound (Case No: 0189, EPA Pesticide Chemical Code: 108701) was part of List A, encompassing food-use pesticides for which the EPA issued registration standards before the 1988 amendments to FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act) nih.gov. The registration standard date for this compound was June 30, 1985 nih.gov. However, its status is now characterized as "cancelled," meaning no products containing this compound as an active ingredient are actively registered in the U.S. nih.gov. This cancellation can occur due to voluntary withdrawal by producers, failure to meet reregistration commitments, or findings of unreasonable adverse effects by the EPA nih.gov.

In the European Union, this compound is not approved under EC Regulation 1107/2009 herts.ac.uk. Similarly, in Great Britain, its regulatory status under COPR (Control of Pesticides Regulations) is "Not approved," and it has no UK approval for use as a pesticide herts.ac.uk. Despite its obsolete status in many regions, this compound may still be available in some countries herts.ac.uk. For instance, it was registered for use in India, with 71 tonnes sold in the fiscal year 2009–2010 wikipedia.orgnih.gov.

Common synonyms and obsolete designations for this compound include Basalin, Fluchloraline, N-(2-Chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, and various BASF experimental codes like BAS 3924H, BAS 3920, BAS 3921, and BAS 3922 herts.ac.uknih.gov.

Table 1: Regulatory Status of this compound

| Region/Authority | Status | Details |

| United States EPA | Cancelled | No actively registered products; part of reregistration program for pesticides registered before Nov 1, 1984. nih.gov |

| European Union (EC 1107/2009) | Not Approved | Not listed in the EU database for approved substances. herts.ac.uk |

| Great Britain (COPR) | Not Approved | No UK approval for use as a pesticide. herts.ac.uk |

| India | Registered for use | 71 tonnes sold in fiscal year 2009–2010. wikipedia.orgnih.gov |

Environmental Risk Assessment Frameworks

Environmental risk assessments (ERA) of pesticides evaluate their potential risks by examining their environmental fate and ecotoxicology europa.eu. This involves four steps: hazard identification, hazard characterization, exposure assessment, and risk characterization europa.eu. The behavior and fate of a pesticide are initially assessed by calculating the predicted environmental concentration (PEC), also known as the estimated environmental concentration (EEC) in the United States nih.gov. These concentrations are calculated for soil, water, sediment, and air, and validated against data from toxicity tests on key non-target organisms nih.gov.

This compound's environmental fate is influenced by its properties and interactions within various environmental compartments. It is a pre-plant herbicide, often incorporated into the soil, and its volatility means it can be used just before crop sowing tandfonline.com. However, there is a potential for environmental transport of herbicides, including this compound, in windblown sediment, which can impact air and water quality uludag.edu.tr.

Environmental fate studies consider major events such as adsorption, dissipation, degradation, plant uptake, soil deposition, and transport processes like leaching, surface runoff, and volatilization mdpi.com. The chemical nature of the pesticide, soil pH, moisture, organic matter, and clay content all influence its degradation and transport mdpi.com. This compound has a low solubility in water (0.9 mg/L) and a vapor pressure of 4.0 mPa wikipedia.org. While specific detailed ecotoxicological data for this compound was not extensively found in the provided snippets, general environmental alerts for this compound indicate a high potential for particle-bound transport, high acute and chronic ecotoxicity to fish, and a warning about significant missing data regarding its environmental fate and ecotoxicity herts.ac.uk.

Table 2: Environmental Fate and Ecotoxicity Alerts for this compound

| Category | Alert Level | Details |

| Environmental Fate | High Alert | Potential for particle-bound transport. herts.ac.uk |

| Warning | Significant data are missing. herts.ac.uk | |

| Ecotoxicity | High Alert | Fish acute ecotoxicity: High. herts.ac.uk |

| High Alert | Fish chronic ecotoxicity: High. herts.ac.uk |

Prioritization of Transformation Products in Drinking Water Supplies

Pesticides and their transformation products (TPs), also known as metabolites, are frequently detected in aquatic systems, including surface and groundwater researchgate.netnih.govanses.fr. These TPs often exhibit higher polarity, lower volatility, and reduced biodegradability compared to their parent compounds, making them more mobile and persistent in water resources and drinking water researchgate.netnih.gov. Conventional water treatment processes often have poor efficiency in removing these compounds, leading to their presence in drinking water distribution networks researchgate.netnih.govepa.ie.

The prioritization of TPs in drinking water supplies is crucial because they can be detected more frequently and at higher concentrations than the parent compounds due to their mobility and persistence epa.gov. For instance, studies have shown that certain TPs, even from pesticides no longer on the market, persist in water systems nih.govanses.fr. While the provided information did not specifically detail this compound's transformation products in drinking water, the general understanding emphasizes the need to monitor both parent compounds and their TPs for a comprehensive risk assessment nih.govanses.fr. Regulatory limits for pesticide residues in water should ideally include individual limits for the parent pesticide and each relevant transformation product dpi.qld.gov.au.

Development of Tools and Standards for Regulatory Decision-Making

The development of tools and standards is essential for robust regulatory decision-making concerning pesticides like this compound. Regulatory frameworks, such as those from the U.S. EPA and the European Union, guide the assessment and management of pesticides herts.ac.uknih.govepa.gov. For instance, the EPA's reregistration program involves a thorough review of the scientific data underlying pesticide products to determine their future use epa.gov.

Tools and standards in regulatory science aim to ensure that chemicals meet safety and quality criteria. This includes rigorous testing for manufacturing-use products, covering aspects like product identity, impurity analysis, and certification of limits . Reference materials, produced and certified in accordance with international standards like ISO/IEC 17025 and ISO 17034, are crucial for accurate analytical methods in residue detection sigmaaldrich.comlgcstandards.com. For this compound, analytical methods for residues in water can detect levels as low as 1 ppb, and in soil, 10 ppb nih.gov.

Furthermore, the integration of advanced modeling tools, such as the PRIMET (Pesticide Risks in the Tropics to Man, Environment and Trade) model, aids in performing environmental risk assessments by calculating predicted environmental concentrations (PECs) and predicted no effect concentrations (PNECs) wur.nl. The European Union regulatory context also utilizes FOCUS models for calculating surface water concentrations of mixture components nih.gov. These models require physical-chemical properties of active substances, along with their sorption and degradation data, to simulate chemical behavior in the environment nih.gov.

Table 3: Examples of Tools and Standards in Regulatory Decision-Making

| Tool/Standard Type | Purpose | Examples/Details |

| Regulatory Frameworks | Guide assessment and management of pesticides. | FIFRA (US), EC Regulation 1107/2009 (EU). herts.ac.uknih.govepa.gov |

| Analytical Standards | Ensure accurate residue detection and quality control. | ISO/IEC 17025, ISO 17034 certified reference materials. sigmaaldrich.comlgcstandards.com |

| Environmental Fate Models | Predict environmental concentrations and effects. | PRIMET model, FOCUS models for PEC/PNEC calculation. wur.nlnih.gov |

| Emerging Technologies | Enhance decision-making processes. | AI models for assessing safety, effectiveness, and quality. bioprocessonline.comproedcomblog.comchoate.com |

Future Directions in Fluchloralin Research

Long-Term Field Studies on Environmental Impacts

Long-term field studies are crucial for a comprehensive understanding of fluchloralin's environmental fate and persistence. This compound exhibits moderate persistence in soil, with degradation rates varying based on environmental conditions. Studies indicate its half-life can range from 12 to 18 weeks under aerobic conditions, with faster degradation under anaerobic conditions. A two-phase dissipation process has been observed in field soil, with an initial rapid phase (half-life of 2.3 to 3.7 weeks) followed by a slower phase (half-life of 9.5 to 26.7 weeks). cambridge.orgcambridge.org Its mobility in soil is classified as slightly mobile, which reduces the risk of leaching into groundwater.

Further research should focus on:

Long-term soil residue monitoring: Continuous monitoring across diverse soil types and climatic zones to establish more precise persistence profiles and potential accumulation.

Groundwater and surface water contamination risk assessment: Detailed studies on leaching and runoff potential under various agricultural practices and rainfall patterns to assess the risk to water resources. Runoff moves herbicides in surface water, either mixed in the water or bound to soil particles, and the amount depends on factors like field slope, soil type, and rainfall. cutm.ac.in

Research on Sublethal and Indirect Effects on Ecosystems

While this compound targets weeds, its sublethal and indirect effects on non-target organisms and broader ecosystems warrant further investigation. Research has shown that this compound can adversely affect beneficial soil microorganisms responsible for nutrient cycling, potentially leading to long-term soil health issues. Specifically, studies have indicated that this compound application can suppress total bacterial populations for up to seven days, and fungi and actinomycetes for up to fifteen days. isws.org.in However, this inhibitory effect on soil microorganisms can be temporary, with populations recovering over time. cropandweed.comijcmas.com The addition of farmyard manure (FYM) has been shown to support microbial proliferation and reduce the adverse effects of herbicides, including this compound, on soil microflora. isws.org.incropandweed.com

Key areas for future research include:

Impact on soil microbial communities: In-depth metagenomic and metabolomic studies to understand shifts in microbial diversity, community structure, and functional gene expression in response to this compound exposure. researchgate.netnih.gov

Effects on beneficial insects and pollinators: Studies to quantify the impact on non-target beneficial insects, such as pollinators (e.g., bees) and natural predators, and to develop strategies to minimize such effects. cnagrochem.commdpi.comnih.gov

Interactions with other agrochemicals: Investigating synergistic or antagonistic effects when this compound is used in combination with other pesticides or fertilizers on non-target organisms and ecosystem processes.